2-(Difluoromethylthio)ethanol

Description

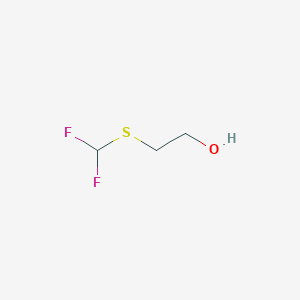

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6F2OS |

|---|---|

Molecular Weight |

128.14 g/mol |

IUPAC Name |

2-(difluoromethylsulfanyl)ethanol |

InChI |

InChI=1S/C3H6F2OS/c4-3(5)7-2-1-6/h3,6H,1-2H2 |

InChI Key |

CZMCLEYTQXWWHX-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(F)F)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Difluoromethylthiolation Reactions

The incorporation of the difluoromethylthio group, or difluoromethylthiolation, can be achieved through various reaction pathways, including radical, nucleophilic, and transition-metal-catalyzed processes. cas.cnthieme-connect.com

Radical difluoromethylthiolation often proceeds via a Single Electron Transfer (SET) mechanism, particularly under photoredox catalysis. researchgate.net Visible light-mediated protocols provide a metal-free and redox-neutral method for the direct introduction of the –SCF2H group into arenes and heteroarenes. nih.gov

A common strategy involves the use of a shelf-stable and readily available electrophilic difluoromethylthiolating reagent like PhSO2SCF2H. nih.gov Under visible light irradiation, this reagent can participate in a photo-induced electron transfer (PET) event, for instance with an iodide species, to generate the difluoromethylthiyl (•SCF2H) radical. scispace.com This radical then engages with the aromatic substrate, followed by a hydrogen atom transfer to yield the difluoromethylthioether. scispace.com

Another approach utilizes the homolytic cleavage of the S–S bond in a reagent under UV light (e.g., 254 nm) to generate the •SCF2H radical, which can then be incorporated into various (hetero)aromatic rings. researchgate.net Mechanistic studies, combining experimental and theoretical investigations, have highlighted that photocatalytic single-electron transfer reduction of a functional group transfer reagent can trigger the release of fluorinated radicals. researchgate.net

Table 1: Reagents and Conditions for Radical Difluoromethylthiolation

| Reagent | Activation Method | Proposed Mechanism | Substrate Scope |

|---|---|---|---|

| PhSO2SCF2H | Visible Light | Photo-induced Electron Transfer (PET) | Arenes and Heteroarenes |

| Reagent with S-S bond | UV Light (254 nm) | Homolytic Cleavage | (Hetero)aromatics |

Nucleophilic difluoromethylthiolation presents a different set of mechanistic possibilities. The deoxygenative conversion of alcohols into difluoromethylthioethers has been reported using reagents such as 2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate (BT-SCF2H), which acts as a source of the ⁻SCF2H anion. researchgate.net

In the deoxygenative synthesis of fluorinated thioesters from carboxylic acids, the in situ activation of BT-SCF2H enables a nucleophilic difluoromethylthiolation reaction. acs.org Density Functional Theory (DFT) calculations suggest a mechanistic pathway involving a four-membered transition state. acs.org This proposed mechanism indicates that the acyl substitution occurs without the formation of an unstable, free ⁻SCF2H anion, pointing towards a more concerted process. acs.org

The reaction between an acyl chloride and an alcohol, a classic example of nucleophilic acyl substitution, proceeds through a two-stage addition-elimination mechanism. chemguide.co.uk First, the alcohol molecule (nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride in an addition step. chemguide.co.uk This is followed by an elimination step where the leaving group (chloride ion) is expelled, reforming the carbonyl double bond. chemguide.co.uk While not specific to difluoromethylthiolation, this general mechanism for reactions involving alcohols provides a fundamental framework. The conversion of alcohols to alkyl halides using reagents like SOCl2 or PBr3 typically follows an SN2 mechanism, where the hydroxyl group is first converted into a better leaving group. libretexts.org The nature of the substrate (primary, secondary, or tertiary) is a critical factor in determining whether the reaction proceeds via SN1, SN2, E1, or E2 pathways. masterorganicchemistry.com

Transition metals play a pivotal role in facilitating difluoromethylthiolation reactions under mild conditions. nih.govbeilstein-journals.org Palladium and copper are commonly used catalysts for these transformations. nih.govresearchgate.net

Palladium-catalyzed difluoromethylthiolation of heteroaryl halides and triflates has been developed, allowing for the efficient functionalization of a wide range of heterocycles such as pyridines, quinolines, and thiophenes. researchgate.net One of the first nucleophilic difluoromethylthiolating reagents developed was [(SIPr)Ag(SCF2H)], which, in the presence of a palladium or copper catalyst, can be used for the direct synthesis of difluoromethylthioethers from aryl (pseudo)halides. researchgate.net

Copper catalysis is also prominent. For instance, copper-mediated Sandmeyer-type difluoromethylthiolation of arenediazonium salts with a nucleophilic Ag-SCF2H reagent proceeds under mild conditions. cas.cn In other systems, difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides have been employed as electrophilic difluoromethylthiolation reagents for various nucleophiles under copper catalysis. nih.govroyalsocietypublishing.org A proposed mechanism involves the copper-catalyzed generation of a carbene, which undergoes a series of rearrangements to form a thioperoxoate species believed to be the actual electrophilic source of the SCF2H group. nih.govroyalsocietypublishing.org

In 2022, the first example of a difluoromethylthiolation achieved through transition-metal-catalyzed C–H bond activation was reported using a palladium catalyst. nih.gov This method enabled the direct functionalization of acrylamides, demonstrating the evolving capability of transition metal catalysis in creating C–S(CF2H) bonds. nih.gov

Reactivity of the Difluoromethylthio Group in Organic Transformations

The difluoromethylthio group is characterized by its strong electron-withdrawing nature and intermediate lipophilicity (Hansch parameter πR = 0.68). nih.govbeilstein-journals.org These properties can significantly influence the reactivity of adjacent functional groups. nih.gov

The presence of highly electronegative fluorine atoms in the SCF2H group can affect the stability and reactivity of the entire molecule. ontosight.ai For example, in the context of an alcohol like 2-(difluoromethylthio)ethanol, the electron-withdrawing effect of the SCF2H group would be expected to increase the acidity of the hydroxyl proton compared to a non-fluorinated analogue. This is because the conjugate base (alkoxide) would be stabilized by the inductive effect of the nearby fluorinated group. This increased acidity could, in turn, affect the conditions required for reactions involving the hydroxyl group, such as etherification or esterification.

The SCF2H unit itself can be a site for further chemical transformations, allowing for late-stage modification of molecules. nih.gov The slightly acidic proton on the difluoromethyl group (pKa ≈ 35.2) presents a potential site for reactions, and the group can act as a weak hydrogen bond donor. scholaris.cagoogle.com

Pathways for functionalization can include reactions targeting the difluoromethyl group. For instance, reduction reactions have the potential to convert the difluoromethyl group into a methyl group. This would transform the SCF2H moiety into an SCH3 group, altering the electronic and steric properties of that part of the molecule. While specific examples for this compound are not detailed in the provided context, the general principle of modifying the SCF2H group represents an important aspect of its reactivity profile.

Electronic and Steric Effects on Reaction Outcomes

The presence of the difluoromethylthio (-SCF2H) group significantly modulates the electronic properties of the ethanol (B145695) backbone. The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sulfur atom. lumenlearning.com This effect has a notable impact on the reactivity of the molecule.

The electron-withdrawing nature of the -SCF2H group can influence the acidity of the hydroxyl proton. By pulling electron density away from the oxygen atom, the O-H bond is polarized, potentially increasing its acidity compared to unsubstituted ethanol. msu.edu This enhanced acidity can facilitate reactions that involve the deprotonation of the hydroxyl group.

Conversely, the electron-withdrawing effect of the -SCF2H group can decrease the nucleophilicity of the oxygen atom in the hydroxyl group. This is because the electron density around the oxygen is diminished, making it a weaker nucleophile for attacking electrophilic centers. libretexts.org

From a steric perspective, the difluoromethylthio group is more sterically demanding than a simple methyl or ethyl group. This steric bulk can hinder the approach of reactants to the adjacent carbon atom and the hydroxyl group. In nucleophilic substitution reactions where the hydroxyl group is first converted to a good leaving group, the steric hindrance from the -SCF2H group can influence the reaction rate, particularly for SN2-type mechanisms which are sensitive to steric crowding around the reaction center. lumenlearning.comyoutube.commasterorganicchemistry.com

The reactivity of the sulfur atom itself is also influenced by these electronic effects. The electron-withdrawing difluoromethyl group reduces the electron density on the sulfur atom, making it less nucleophilic compared to a standard alkyl thioether. However, the sulfur can still participate in reactions such as oxidation to form the corresponding sulfoxide (B87167) or sulfone.

The table below summarizes the key electronic and steric effects of the difluoromethylthio group on the reactivity of this compound.

| Feature | Electronic/Steric Effect | Consequence on Reactivity |

| Hydroxyl Group Acidity | Increased due to the -I effect of the -SCF2H group. | Facilitates deprotonation reactions. |

| Hydroxyl Group Nucleophilicity | Decreased due to the -I effect of the -SCF2H group. | May slow down reactions where the alcohol acts as a nucleophile. |

| Steric Hindrance | The -SCF2H group presents moderate steric bulk. | Can hinder the approach of reactants to the α-carbon and the hydroxyl group, affecting reaction rates, particularly in SN2 reactions. |

| Sulfur Atom Nucleophilicity | Reduced due to the electron-withdrawing -CF2H group. | Less reactive in typical nucleophilic reactions at the sulfur center compared to non-fluorinated thioethers. |

Stability and Degradation Pathways of the Difluoromethylthio Linkage

The difluoromethylthio linkage (S-CF2H) is generally considered to be a stable functional group, contributing to the metabolic stability of molecules in which it is incorporated. researchgate.net This stability is primarily attributed to the strength of the carbon-fluorine bonds.

However, under certain conditions, the difluoromethylthio linkage can undergo degradation. The presence of the sulfur atom provides a potential site for oxidative degradation. Oxidation of the thioether to a sulfoxide (R-S(O)CF2H) or a sulfone (R-S(O)2CF2H) can occur. These oxidized species may have different stability profiles and can be more susceptible to further degradation.

Hydrolytic degradation of the difluoromethylthio group is also a possibility, although it typically requires harsh conditions. The C-S bond can be cleaved under strong acidic or basic conditions. The degradation of silyl (B83357) ether networks, for instance, is known to be influenced by the steric and electronic nature of the attached groups, a principle that can be extended to the stability of the thioether linkage in this compound. nsf.gov

Another potential degradation pathway involves the C-F bonds. While strong, these bonds are not entirely inert. In certain biological or chemical systems, enzymatic or chemical defluorination can occur, although this is generally a difficult process. nih.gov The degradation of perfluorinated compounds often proceeds through the non-fluorinated parts of the molecule first. nih.gov

Possible degradation pathways for the difluoromethylthio linkage are summarized below:

| Degradation Pathway | Description |

| Oxidation | The sulfur atom can be oxidized to form a sulfoxide or a sulfone. This can alter the chemical and physical properties of the molecule and may be a prelude to further degradation. |

| Hydrolysis | Cleavage of the C-S bond can occur under strong acidic or basic conditions, leading to the formation of a thiol and difluoromethanol, which is unstable and can decompose further. |

| Reductive Cleavage | In reducing environments, the C-S bond may be cleaved. |

| Defluorination | Although the C-F bonds are strong, enzymatic or chemical defluorination could potentially occur under specific and often harsh conditions. |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Difluoromethylthio)ethanol, offering precise information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is expected to display four distinct signals corresponding to the four unique proton environments: the difluoromethyl proton (CHF₂), the two methylene (B1212753) groups (-S-CH₂- and -CH₂-OH), and the hydroxyl proton (-OH). The difluoromethyl proton would appear as a triplet due to coupling with the two equivalent fluorine atoms. The adjacent methylene groups would appear as triplets, each split by the protons on the neighboring carbon. The hydroxyl proton typically appears as a broad singlet, though its coupling may sometimes be resolved.

The ¹³C NMR spectrum is anticipated to show three signals, one for each carbon atom in its distinct chemical environment (CHF₂, -S-CH₂, -CH₂-OH). The signal for the difluoromethyl carbon is expected to be a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon bonded to oxygen appearing furthest downfield. docbrown.infolibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.8 - 6.2 | Triplet (t) | JHF ≈ 56 Hz | HCF₂-S |

| ¹H | 3.7 - 3.9 | Triplet (t) | JHH ≈ 6-7 Hz | -CH₂-OH |

| ¹H | 2.8 - 3.0 | Triplet (t) | JHH ≈ 6-7 Hz | -S-CH₂- |

| ¹H | Variable | Broad Singlet (br s) | - | -OH |

| ¹³C | 115 - 120 | Triplet (t) | JCF ≈ 240-250 Hz | HCF₂-S |

| ¹³C | 60 - 65 | Singlet (s) | - | -CH₂-OH |

| ¹³C | 35 - 40 | Singlet (s) | - | -S-CH₂- |

With its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for spectroscopic studies. nih.gov ¹⁹F NMR spectroscopy is particularly informative for analyzing the fluorine environment in this compound. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet in a proton-coupled spectrum, arising from the two-bond coupling to the hydrogen atom in the HCF₂ group. The chemical shift for difluoromethylthio groups in similar molecules is typically observed in the range of -127 ppm. rsc.org

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating the conformational dynamics of molecules, such as bond rotations that occur on the NMR timescale. slideshare.net For this compound, variable-temperature NMR experiments could provide insight into the rotational barriers around the C-S and C-C single bonds.

At ambient temperatures, rapid rotation around these bonds would result in time-averaged NMR signals. However, at sufficiently low temperatures, this rotation could be slowed to the point where distinct conformers (e.g., gauche and anti conformations) become observable as separate sets of signals. The temperature at which these distinct signals coalesce into a single averaged peak can be used to calculate the free energy of activation (ΔG‡) for the rotational process. researchgate.net While specific DNMR studies on this compound are not widely reported, the technique has been successfully applied to study the conformational preferences of other fluorinated molecules. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

O-H Vibrations: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group involved in hydrogen bonding. researchgate.net

C-H Vibrations: C-H stretching vibrations for the methylene groups are anticipated in the 2800-3000 cm⁻¹ region. physicsopenlab.org

C-F Vibrations: Strong C-F stretching absorptions are characteristic and expected to appear in the 1000-1400 cm⁻¹ region of the IR spectrum.

C-O Vibrations: The C-O single bond stretching vibration typically gives rise to a strong band in the IR spectrum, expected in the 1050-1260 cm⁻¹ range. researchgate.net

C-S Vibrations: The C-S stretching vibration is typically weak in the IR spectrum and is expected in the 600-800 cm⁻¹ fingerprint region.

Raman spectroscopy would complement this data, being particularly sensitive to the more symmetric and less polar C-S and C-C bond vibrations. physicsopenlab.orgsemanticscholar.org

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | -OH | 3200 - 3500 | Strong, Broad | Weak |

| C-H Stretch | -CH₂-, -CHF₂ | 2800 - 3000 | Medium | Strong |

| C-F Stretch | -CHF₂ | 1000 - 1400 | Strong | Medium |

| C-O Stretch | -CH₂-OH | 1050 - 1260 | Strong | Medium |

| C-S Stretch | -S-CH₂- | 600 - 800 | Weak | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from the fragmentation patterns observed upon ionization. The molecular weight of the compound is 128.14 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 128 may be observed, though it is often weak for alcohols. libretexts.org The fragmentation of the molecule is expected to follow predictable pathways characteristic of both alcohols and thioethers.

Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for primary alcohols, which would lead to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.eduyoutube.com

Loss of Water: Dehydration of the molecular ion can occur, resulting in a peak at m/z 110 ([M-18]⁺). libretexts.orgyoutube.com

Cleavage at the Sulfur Atom: The C-S bonds can also cleave, leading to fragments such as [HCF₂S]⁺ (m/z 83) or [CH₂CH₂OH]⁺ (m/z 45).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

| 128 | [C₃H₆F₂OS]⁺ | Molecular Ion (M⁺) |

| 110 | [C₃H₄F₂S]⁺ | Loss of H₂O |

| 97 | [C₂H₂F₂S]⁺ | Cleavage of C-C bond |

| 83 | [CHF₂S]⁺ | Cleavage of S-CH₂ bond |

| 45 | [C₂H₅O]⁺ | Cleavage of S-CH₂ bond |

| 31 | [CH₃O]⁺ | Alpha-cleavage (C-C) |

X-ray Crystallography for Solid-State Structural Determination of Analogues

While the precise crystal structure of this compound has not been extensively detailed in publicly available crystallographic databases, analysis of analogous compounds provides significant insight into the solid-state conformation and intermolecular interactions of molecules containing the difluoromethylthio moiety. X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on bond lengths, bond angles, and crystal packing.

Research into electrophilic reagents for fluoroalkylthiolation has led to the synthesis and crystallographic characterization of compounds such as [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide. The structure of this compound was unequivocally confirmed through single-crystal X-ray analysis, revealing crucial details about the geometry of the difluoromethylthio group. acs.org This analogue serves as a valuable proxy for understanding the structural characteristics that this compound may adopt in the solid state.

The crystallographic data for [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide provides a foundational understanding of the steric and electronic properties of the difluoromethylthio group, which influences crystal lattice formation and potential intermolecular interactions, such as hydrogen bonding, that would be pertinent to a molecule like this compound with its hydroxyl group.

Below is a table summarizing the crystallographic data for this analogue.

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | C12H9F2NO4S | Monoclinic | P21/c | a = 8.78 Å, b = 10.15 Å, c = 14.88 Åα = 90°, β = 105.4°, γ = 90° | acs.org |

Computational and Theoretical Investigations of 2 Difluoromethylthio Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It offers a balance between accuracy and computational cost, making it suitable for studying systems like 2-(Difluoromethylthio)ethanol. youtube.com A DFT analysis of this molecule would reveal key insights into its reactivity and intermolecular interactions.

DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often implies higher chemical reactivity. researcher.life For this compound, the HOMO is expected to be localized primarily on the sulfur atom, while the LUMO would likely be distributed along the C-S and C-F bonds.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researcher.life For this compound, the MEP would show negative potential around the oxygen and fluorine atoms, indicating their role as hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen and the hydrogen of the SCF2H group, identifying them as hydrogen bond donors. nih.gov

Table 1: Representative Electronic Properties Calculated by DFT for Analogous Organofluorine/Sulfur Compounds

| Property | Typical Calculated Value | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5 - 8 | Indicates chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | 2 - 4 | Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Mulliken Charge on Sulfur (a.u.) | -0.1 to +0.1 | Reveals the partial charge on the sulfur atom, affecting its nucleophilicity and participation in non-covalent interactions. |

| Mulliken Charge on Fluorine (a.u.) | -0.3 to -0.5 | Shows the high electronegativity of fluorine, influencing intramolecular and intermolecular interactions. |

Note: The values in this table are representative and derived from general DFT studies on similar functionalized organic molecules. Specific values for this compound would require a dedicated computational study.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. sfu.ca While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be employed to obtain precise geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to confirm the molecule's structure. chemistryviews.org Other properties, such as polarizability and hyperpolarizability, which describe the molecule's response to an external electric field, can also be determined.

Modeling of Intra- and Intermolecular Interactions

The presence of fluorine, sulfur, and a hydroxyl group in this compound gives rise to a complex network of non-covalent interactions that dictate its conformational preferences, physical properties, and interactions with other molecules.

Intramolecular non-covalent interactions between the fluorine and sulfur atoms can play a significant role in determining the conformational stability of this compound. These interactions, often referred to as S···F contacts, are stabilizing and can influence the torsional conformation of the molecule. rsc.org Computational analysis using methods like Natural Bond Orbital (NBO) theory reveals that these interactions are primarily electrostatic in nature. rsc.org

The theoretical basis for this interaction can be described as a σ-hole interaction, where the electron-deficient region on the sulfur atom (along the extension of the C-S bond) interacts favorably with the electron-rich fluorine atoms. nih.gov The distances for such C–F···S interactions typically range from 2.8 to 3.6 Å. acs.org This stabilizing contact can lock the molecular backbone into a more planar and rigid conformation than would be expected otherwise. researchgate.net

This compound possesses two distinct functional groups capable of acting as hydrogen bond donors: the traditional hydroxyl (-OH) group and the non-classical difluoromethyl (SCF2H) group. libretexts.org

The hydroxyl group is a classic and strong hydrogen bond donor. khanacademy.org The oxygen atom, with its lone pairs, can also act as a hydrogen bond acceptor. This allows this compound to form intermolecular hydrogen bonds with itself or other molecules like water, significantly influencing properties such as boiling point and solubility.

The difluoromethyl group (CF2H) is also recognized as an effective, albeit weaker, hydrogen bond donor. chemistryviews.orgbeilstein-journals.org The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom. beilstein-journals.org This allows the CF2H moiety to interact with hydrogen bond acceptors like oxygen or nitrogen atoms. Computational studies on related molecules have estimated the binding energy of a CF2H···O hydrogen bond to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org Studies explicitly on SCF2H groups confirm their ability to act as hydrogen bond donors. nih.gov Therefore, the SCF2H group in this compound can participate in both intramolecular and intermolecular hydrogen bonding, further influencing its structure and interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound have not been elucidated through conformational analysis or molecular dynamics simulations in any published work. Conformational analysis would provide insight into the stable arrangements of the molecule's atoms in space, identifying the most energetically favorable conformers and the energy barriers between them. Molecular dynamics simulations would further offer a view of the molecule's behavior over time, including its flexibility, solvent interactions, and potential for intramolecular hydrogen bonding. The absence of this data precludes a deep understanding of the compound's structural and dynamic properties.

Synthesis and Study of Advanced 2 Difluoromethylthio Ethanol Derivatives

Asymmetric Synthesis of Chiral Difluoromethylthio Compounds

The generation of chiral molecules containing the difluoromethylthio group is a significant challenge in synthetic chemistry, yet crucial for the development of stereochemically pure bioactive compounds. Research has led to several effective strategies for introducing chirality into SCF2H-containing structures, often involving the synthesis of chiral α-allyl-α-SCF2H-ketones which can serve as precursors to chiral alcohols like 2-(difluoromethylthio)ethanol derivatives.

One prominent method involves a two-step sequence beginning with the electrophilic difluoromethylthiolation of β-ketoallylesters. This is followed by a Palladium-catalyzed Tsuji decarboxylative asymmetric allylic alkylation (DAAA). This approach, utilizing Trost-type chiral ligands, has successfully produced a variety of chiral, non-racemic α-allyl-α-SCF2H-ketones with high levels of enantiopurity, often achieving enantiomeric excesses (ee) up to 94%. This methodology has been applied to cyclic ketone systems based on indanone, tetralone, and oxindole, demonstrating its versatility in constructing tetrasubstituted stereogenic centers. The strong electron-withdrawing nature of the SCF2H group is thought to facilitate the initial decarboxylation step, enabling the reaction to proceed at lower temperatures than typical DAAA reactions.

Another approach focuses on the diastereoselective introduction of the difluoromethylthio group. This can be achieved by using a chiral auxiliary. For instance, indanone-based β-keto esters have been functionalized using difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides. This method allows for the direct and diastereoselective installation of the SCF2H group, creating chiral products that can be further elaborated.

These asymmetric strategies are pivotal as they provide access to previously unavailable chiral building blocks containing the difluoromethylthio moiety, opening new avenues for research in drug discovery and development.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of SCF2H Compounds This table is representative of general strategies and does not imply direct synthesis of this compound itself but rather its precursors.

| Catalytic System/Method | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |

| Palladium / Trost-type Ligands | β-Ketoallylesters | α-Allyl-α-SCF2H-ketones | Up to 94% |

| Chiral Auxiliary Approach | Indanone-based β-ketoesters | Chiral α-SCF2H-β-ketoesters | High diastereoselectivity |

| Selenium-Catalyzed Sulfeno-functionalization | Chiral α-CF3 Allylboronic Acids | Chiral Allyl SCF2H Compounds | High stereo- and diastereo-selectivity |

Development of Conjugates and Probes Incorporating the SCF2H-Ethanol Motif

The development of molecular conjugates and probes is essential for studying biological systems, enabling researchers to track metabolic pathways, identify protein targets, and visualize cellular processes. While the this compound motif possesses properties that make it attractive for inclusion in such tools—namely its unique polarity, hydrogen bonding capability, and metabolic stability—the synthesis of specific conjugates and probes derived directly from this compound is not yet widely documented in scientific literature.

In principle, the hydroxyl group of this compound serves as a convenient handle for conjugation. Standard synthetic methodologies could be employed to attach various functional tags, such as:

Biotin: For use in affinity-based purification of target proteins.

Fluorescent Dyes (e.g., fluorescein, rhodamine): For use in fluorescence microscopy and other imaging applications.

Photo-affinity Labels: To enable covalent cross-linking to binding partners upon photo-irradiation.

Click Chemistry Handles (e.g., azides or alkynes): For versatile and efficient ligation to other molecules using copper-catalyzed or strain-promoted cycloaddition reactions.

Although specific examples incorporating the this compound core are scarce, the foundational chemistry for creating such probes is well-established. The synthesis would typically involve activating the ethanol's hydroxyl group or converting it to a more reactive functional group to facilitate coupling with the desired tag.

Mechanistic Probes and Labeled Analogues for Research Studies

Isotopically labeled compounds are indispensable tools in mechanistic and metabolic studies, allowing for the precise tracking of molecules through complex biological and chemical systems without altering their fundamental chemical properties. The preparation of labeled analogues of this compound, for instance with deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F), would provide powerful probes for various research applications.

Deuterium (²H) and Carbon-13 (¹³C) Labeling: These stable isotopes are commonly used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. A ¹³C-labeled version of this compound could be used to trace its metabolic fate, identifying downstream metabolites in pharmacokinetic studies. Deuterium labeling can be used to probe reaction mechanisms by investigating kinetic isotope effects.

Fluorine-18 (¹⁸F) Labeling: The positron-emitting isotope ¹⁸F is central to Positron Emission Tomography (PET) imaging, a non-invasive technique used extensively in clinical diagnostics and preclinical research. An ¹⁸F-labeled analogue of this compound could be developed as a PET tracer to visualize the distribution of a drug candidate or to probe specific enzymatic activities in vivo.

While general methods for synthesizing isotopically labeled compounds are well-established, specific reports detailing the synthesis of labeled analogues of this compound are not prominent in the current literature. However, the potential utility of such molecules as mechanistic probes in drug discovery and chemical biology remains high.

Functional Group Interconversions of the Ethanol (B145695) and Difluoromethylthio Groups

The chemical versatility of this compound stems from the distinct reactivity of its two primary functional groups: the primary alcohol (hydroxyl group) and the difluoromethylthio group. These sites can be selectively modified to produce a wide array of derivatives.

Transformations of the Ethanol Group:

The hydroxyl group is a highly versatile functional handle. It can be readily converted into a variety of other groups through established synthetic protocols:

Esterification and Etherification: The alcohol can react with carboxylic acids (or their activated derivatives) and alkyl halides to form esters and ethers, respectively.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be activated by conversion to a sulfonate ester, such as a tosylate or mesylate. This transforms the oxygen into a good leaving group, enabling subsequent substitution reactions with a wide range of nucleophiles to introduce groups like azides, nitriles, or halides.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent allows for controlled oxidation to the desired level.

Transformations of the Difluoromethylthio Group:

The sulfur atom in the difluoromethylthio group is also amenable to chemical modification, primarily through oxidation:

Oxidation to Sulfoxide (B87167) and Sulfone: The thioether can be selectively oxidized to the corresponding difluoromethyl sulfoxide (-SOCF₂H) and further to the difluoromethyl sulfone (-SO₂CF₂H). This transformation significantly alters the electronic properties and geometry of the sulfur center, increasing its polarity and hydrogen bond accepting capacity, which can be useful for modulating the pharmacological properties of a molecule.

These functional group interconversions provide a powerful toolkit for the late-stage diversification of molecules containing the this compound scaffold, allowing for the fine-tuning of their biological and physical properties.

Table 2: Potential Functional Group Interconversions

| Starting Group | Reagent(s) | Product Group | Transformation Type |

| Hydroxyl (-OH) | Tosyl chloride (TsCl), Pyridine (B92270) | Tosylate (-OTs) | Activation/Leaving Group Formation |

| Hydroxyl (-OH) | Acyl Chloride, Base | Ester (-OCOR) | Esterification |

| Hydroxyl (-OH) | PCC or Dess-Martin periodinane | Aldehyde (-CHO) | Oxidation |

| Hydroxyl (-OH) | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) | Oxidation |

| Difluoromethylthio (-SCF₂H) | m-CPBA (1 equiv.) | Difluoromethylsulfoxide (-SOCF₂H) | Oxidation |

| Difluoromethylthio (-SCF₂H) | m-CPBA (>2 equiv.) | Difluoromethylsulfone (-SO₂CF₂H) | Oxidation |

Emerging Research Directions and Challenges

Sustainable and Green Synthesis Approaches for Difluoromethylthio Compounds

The growing emphasis on environmentally benign chemical processes has spurred research into sustainable methods for the synthesis of difluoromethylthio compounds. Traditional approaches often rely on harsh reagents and generate significant waste, prompting a shift towards greener alternatives.

One promising avenue is the adoption of electrochemical synthesis, which avoids the need for metal catalysts and hazardous reagents, thereby reducing waste. For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate (phenylthio)difluoromethyl radicals for subsequent reactions, offering a metal-free approach to C-SCF2H bond formation beilstein-journals.org. This method aligns with the principles of green chemistry by minimizing the use of toxic and environmentally harmful substances beilstein-journals.org.

Another key strategy involves improving the atom economy and safety of reactions. The development of novel reagents that are shelf-stable and can be prepared without hazardous materials is a significant step forward cas.cn. Furthermore, research into utilizing readily available and less hazardous starting materials is crucial. For example, efforts to use fluoroform (CHF3), a common and inexpensive feedstock, for difluoromethylation reactions in continuous flow systems highlight a move towards more sustainable processes sci-hub.se. While not directly for difluoromethylthiolation, these principles are being adapted for the synthesis of various organofluorine compounds. The development of eco-friendly synthesis routes for related compounds, such as trifluoromethanesulfonyl fluoride (B91410), using methods like halogen exchange with improved catalyst systems, also provides a blueprint for greener syntheses of difluoromethylthio compounds nih.gov.

Researchers are also focusing on reaction conditions, with a move towards milder and more energy-efficient processes. Light-mediated reactions, for example, can often be carried out at room temperature, reducing the energy consumption associated with thermal methods nih.govacs.orgnih.gov. The development of catalyst-free and redox-neutral reactions under visible light further underscores the commitment to developing more sustainable synthetic protocols nih.govrsc.orgrsc.orgresearchgate.net.

Integration with Flow Chemistry and Automation in Organofluorine Synthesis

Flow chemistry, characterized by the use of microreactors, is emerging as a powerful tool in organofluorine synthesis due to its ability to enhance safety, efficiency, and control over reaction parameters beilstein-journals.orgnih.govtechnologynetworks.comresearchgate.net. The synthesis of fluoro-organic compounds often involves hazardous reagents and highly exothermic reactions, which can be difficult to manage in traditional batch reactors beilstein-journals.orgnih.govresearchgate.net. Flow microreactor systems offer solutions to these challenges by providing superior heat transfer, rapid mixing, and precise control of residence time beilstein-journals.orgnih.govmit.edu.

The small internal volume of microreactors minimizes the risk associated with handling dangerous substances, while the high surface-area-to-volume ratio allows for efficient thermal management, preventing runaway reactions mit.edu. This enhanced control enables reactions that are otherwise difficult to perform safely on a larger scale. For example, direct fluorination using highly reactive F2 gas can be conducted cleanly in a microreactor system beilstein-journals.orgresearchgate.net.

Furthermore, flow chemistry is particularly well-suited for gas-liquid reactions, which are common in fluoroalkylation chemistry mit.edu. The use of fluorinated greenhouse gases as feedstock for producing valuable fluoroalkyl compounds is a significant advancement towards more sustainable chemical manufacturing, and flow systems are instrumental in handling these gaseous reagents safely and efficiently mit.edu. The precise stoichiometry control afforded by mass flow controllers and the ability to operate under pressure without a headspace are key advantages of this technology mit.edu. The integration of automation with flow systems allows for streamlined multi-step syntheses, in-line purification, and high-throughput screening of reaction conditions, accelerating the discovery and optimization of new synthetic methods for organofluorine compounds.

Novel Catalytic Systems for Difluoromethylthiolation

The development of novel catalytic systems is at the forefront of research into the synthesis of difluoromethylthio compounds, aiming to achieve higher efficiency, broader substrate scope, and milder reaction conditions. Recent advances have been made across various catalytic paradigms, including transition-metal catalysis, photoredox catalysis, and organocatalysis.

Transition-metal-catalyzed reactions have become a cornerstone for the introduction of fluorinated groups onto organic molecules beilstein-journals.orgnih.gov. Copper and palladium-based catalysts have shown particular promise in mediating difluoromethylthiolation reactions. For instance, copper catalysts can be employed for the difluoromethylthiolation of boronic acids and terminal alkynes using electrophilic N-SCF2H type reagents cas.cn. These methods benefit from the straightforward and step-economic nature of direct difluoromethylthiolation thieme-connect.com.

Visible-light photoredox catalysis has emerged as a powerful and green strategy for generating radical species under mild conditions. This approach has been successfully applied to the difluoromethylthiolation of various substrates. For example, the use of a decatungstate photocatalyst enables the efficient and oxidant-free difluoromethylthiolation of aldehydes with PhSO2SCF2H under redox-neutral conditions nih.govacs.org. Another innovative approach involves the combination of visible-light photoredox catalysis with gold catalysis for the atom-transfer radical addition of alkynes to yield difunctionalized alkenes with high stereoselectivity cas.cn. Furthermore, metal-catalyst-free systems utilizing visible light have been developed for the direct difluoromethylthiolation of arenes and heteroarenes, highlighting a move towards more sustainable and cost-effective methods nih.govrsc.orgnih.gov. These light-mediated protocols often exhibit broad substrate scope and excellent functional group tolerance nih.govacs.orgnih.govnih.gov.

The design of novel reagents is also a key aspect of developing new catalytic systems. Shelf-stable and easy-to-handle electrophilic difluoromethylthiolating reagents, such as those based on an N-SCF2H scaffold, have expanded the toolbox for chemists cas.cn. The development of reagents with convertible groups, like [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, allows for the synthesis of a diverse range of fluoroalkylthiolated compounds, as the ethoxycarbonyl group can be subsequently transformed into various other functionalities acs.org.

| Catalyst System | Substrate | Reagent | Key Features |

| Copper | Boronic acids, Terminal alkynes | N-SCF2H type reagent | Direct difluoromethylthiolation cas.cn |

| Decatungstate photocatalyst | Aldehydes | PhSO2SCF2H | Redox-neutral, oxidant-free, mild conditions nih.govacs.org |

| Dual Gold/Photoredox | Alkynes | PhSO2SCF2H | High E/Z selectivity for difunctionalized alkenes cas.cn |

| Catalyst-free, Visible Light | Arenes, Heteroarenes | PhSO2SCF2H | Metal-free, redox-neutral, mild conditions nih.govrsc.orgnih.gov |

Exploration of Unique Reactivity Driven by Fluorine-Sulfur Synergy

The physicochemical characteristics of the sulfur-fluorine bond are highly dependent on the oxidation state of the sulfur atom nih.gov. This variability in bond reactivity and lability across different oxidation states is a key area of exploration nih.gov. For example, in sulfur tetrafluoride (SF4), the sulfur is in a +4 oxidation state, and the compound is highly reactive, serving as a powerful deoxofluorinating agent nih.govrsc.orgwikipedia.org. In contrast, sulfur hexafluoride (SF6), with sulfur in a +6 oxidation state, is exceptionally inert nih.gov. This demonstrates the profound effect of the electronic environment on the reactivity of the S-F bond.

In the context of difluoromethylthio compounds, the two fluorine atoms exert a strong electron-withdrawing effect, which can influence the reactivity of the sulfur atom and the adjacent C-H bond of the CF2H group researchgate.net. This electron-withdrawing nature can enhance the acidity of the C-H proton, making it susceptible to deprotonation under certain conditions. The incorporation of fluorine can also dramatically affect the outcome of chemical reactions compared to their non-fluorinated counterparts rsc.org. For instance, fluorine substitution can alter the stability and reactivity of adjacent carbanions, enabling transformations that are not feasible with non-fluorinated analogues rsc.org.

The synergy between sulfur and fluorine is also evident in the development of novel fluorination and fluoroalkylation reagents researchgate.netacs.orgacs.org. Sulfur-based reagents are widely used for deoxygenative fluorination, where the strong affinity of sulfur for oxygen is a key driving force acs.org. The modulation of reactivity through the partnership of sulfur and fluorine has led to the development of a wide array of reagents with tailored properties for various synthetic applications researchgate.netacs.org. The pentafluorosulfanyl (SF5) group, often termed a "super-trifluoromethyl" group, exemplifies the unique properties that arise from the fluorine-sulfur synergy, being more lipophilic and a stronger electron-withdrawing group than the trifluoromethyl (CF3) group, while remaining chemically inert scientificupdate.com. The ongoing exploration of these synergistic effects continues to open new avenues in synthetic organic chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.